molecular formula C17H24N4O6 B14246984 Glycyl-L-phenylalanyl-L-seryl-L-alanine CAS No. 185542-00-1

Glycyl-L-phenylalanyl-L-seryl-L-alanine

Cat. No.: B14246984
CAS No.: 185542-00-1
M. Wt: 380.4 g/mol
InChI Key: ZJLAFVOPQPKPGJ-DRZSPHRISA-N
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Description

Glycyl-L-phenylalanyl-L-seryl-L-alanine is a tetrapeptide composed of glycine, phenylalanine, serine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-alanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the peptide backbone can produce alcohols.

Scientific Research Applications

Glycyl-L-phenylalanyl-L-seryl-L-alanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: It serves as a substrate for enzymatic studies and protein engineering.

    Medicine: It has potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: It is used in the development of new materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with phenylalanine instead of serine.

    Glycyl-L-seryl-L-phenylalanine: Similar structure but with a different sequence of amino acids.

    Glycyl-L-alanyl-L-seryl-L-phenylalanine: Similar structure but with alanine instead of glycine.

Uniqueness

Glycyl-L-phenylalanyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine provides a hydroxyl group that can participate in various reactions, while the phenylalanine residue contributes to hydrophobic interactions.

Properties

CAS No.

185542-00-1

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C17H24N4O6/c1-10(17(26)27)19-16(25)13(9-22)21-15(24)12(20-14(23)8-18)7-11-5-3-2-4-6-11/h2-6,10,12-13,22H,7-9,18H2,1H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t10-,12-,13-/m0/s1

InChI Key

ZJLAFVOPQPKPGJ-DRZSPHRISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Origin of Product

United States

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